N-(2-furylmethyl)guanidine
Overview
Description
“N-(2-furylmethyl)guanidine” is a compound with potential applications in various fields. It is related to dinotefuran, a systemic neonicotinoid insecticide, in the nitroguanidine sub-class .
Synthesis Analysis
A series of dinotefuran derivatives were synthesized and tested against hemiptera. The structure-activity relationships (SAR) of the nitroguanidine part of dinotefuran are summarized as follows: (1) the mono-methyl group as a N-substituent gave the best activity for the acyclic nitroimino and nitromethylene compounds, (2) the acyclic compounds showed the same activity as the cyclic compounds against Nephotettix cincticeps and were superior to them against Laodelphax striatellus, (3) N-acylation of this series scarcely changed the level of activity .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H9N3O . It is related to dinotefuran, which provides a tetrahydrofuran (THF) moiety distinct from other neonicotinoids with a chloropyridine or chlorothiazole ring .Chemical Reactions Analysis
The decomposition study of guanidinium nitrate, an energetic material, revealed that guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .Scientific Research Applications
Neonicotinoid Development
Dinotefuran, a compound related to N-(2-furylmethyl)guanidine, is a novel neonicotinoid insecticide commercialized by Mitsui Chemicals. This third-generation neonicotinoid, belonging to the furanicotinyl compounds subclass, was developed through a series of innovative steps, including the removal of the previously indispensable chloropyridine or chlorothiazole ring. This development represents a significant advance in the field of neonicotinoids, providing new avenues for pest management with unique chemical and biological properties (Wakita et al., 2003).
Broad Biological Activities
Compounds with guanidine moieties, like this compound, are found in various applications in chemistry and biology. They are integral in pharmaceuticals, natural products, and cosmetic ingredients. Their wide-ranging biological activities, including therapeutic applications, are crucial for drug discovery processes. These compounds have been developed for potential uses in treating central nervous system disorders, as anti-inflammatory agents, chemotherapeutic agents, and more (Sa̧czewski & Balewski, 2013).
Coordination Chemistry Applications
Amidines and guanidines, closely related to this compound, have seen increasing use as neutral, N-based donor ligands in coordination chemistry. They offer varied coordination modes with metals across the periodic table and have been applied in catalytic processes, showcasing their versatility and importance in modern chemistry (Coles, 2006).
Synthetic Procedures and Applications
Continued research on guanidines has led to the development of various synthetic procedures for these compounds, which are now sought for their biomedical and catalytic applications. This shows the transition of guanidines from being considered toxic substances to valuable components in numerous fields (Tahir et al., 2015).
Catalytic Syntheses and Applications
Guanidines have evolved from being organosuperbases to versatile molecules used in medicinal chemistry. The metal-mediated catalytic addition of amines to carbodiimides is a notable synthetic method, highlighting the demand for efficient syntheses of guanidine compounds (Alonso-Moreno et al., 2014).
Mechanism of Action
Target of Action
Guanidine compounds are known for their versatility in biological activities . They have found applications in a variety of biological activities, including DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Mode of Action
Guanidines are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines very versatile for compounds with biological activity . For instance, some guanidine derivatives have shown correlation between their DNA-binding affinity and their in vitro and in vivo antitrypanosomal activity, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .
Biochemical Pathways
Guanidine compounds are known to interact with various biochemical pathways due to their versatile functional groups .
Pharmacokinetics
It is known that bioactive guanidine compounds often encounter oral bioavailability issues . A novel prodrug strategy based on reversibly degradable guanidine imides has been proposed for high oral bioavailability and prolonged pharmacokinetics of broad-spectrum anti-influenza agents .
Result of Action
It has been reported that all pathogens tested were susceptible to a synthesized compound related to 1-(furan-2-ylmethyl)guanidine, except bacillus subtilis . This suggests that the compound may have broad-spectrum antimicrobial activity.
Action Environment
It is known that the efficacy of guanidine compounds can be influenced by various factors, including the ph of the environment, as guanidine will be protonated forming the guanidinium cation at physiological ph .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLXPGOZRJYNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395962 | |
Record name | N-(2-furylmethyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-49-5 | |
Record name | N-(2-furylmethyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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